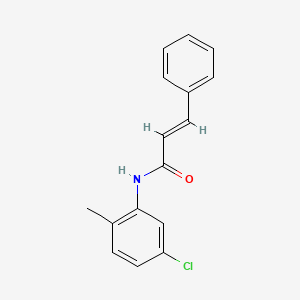![molecular formula C20H22ClN3O2 B5872966 N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5872966.png)
N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It is a small molecule that has been used in scientific research to investigate the role of the dopamine D3 receptor in various physiological and pathological conditions.
作用機序
N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and blocks the binding of dopamine, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking the dopamine D3 receptor, N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide can modulate the activity of the dopamine system and alter the behavioral and physiological responses to dopamine.
Biochemical and physiological effects:
N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide has been shown to have a number of biochemical and physiological effects. It can modulate the activity of the dopamine system and alter the behavioral and physiological responses to dopamine. It has also been shown to have anti-addictive effects and can reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
The main advantage of using N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to investigate the specific role of this receptor in various physiological and pathological conditions. However, one limitation of using N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide is that it is a small molecule and may have off-target effects on other receptors or enzymes. This can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide in scientific research. One area of interest is the role of the dopamine D3 receptor in psychiatric disorders such as schizophrenia and depression. Another area of interest is the potential therapeutic applications of N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide in the treatment of drug addiction and Parkinson's disease. Additionally, further research is needed to investigate the safety and efficacy of N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide in human clinical trials.
合成法
N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide can be synthesized using a multi-step process starting with 3-chlorobenzaldehyde and piperazine. The first step involves the formation of a Schiff base by reacting 3-chlorobenzaldehyde with piperazine. The Schiff base is then reduced to form the corresponding amine, which is then reacted with 3-oxopropylbenzamide to form N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide.
科学的研究の応用
N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide has been used in scientific research to investigate the role of the dopamine D3 receptor in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease.
特性
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c21-17-7-4-8-18(15-17)23-11-13-24(14-12-23)19(25)9-10-22-20(26)16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZQLKALKHVULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(1-ethylpropyl)amino]sulfonyl}benzoic acid](/img/structure/B5872895.png)
![N-(4-butylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5872902.png)
![N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5872929.png)
![3-bromobenzaldehyde [5-(allylthio)-4H-1,2,4-triazol-3-yl]hydrazone](/img/structure/B5872934.png)
![N-(2-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5872940.png)

![4-ethyl-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5872949.png)
![N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5872955.png)

![7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5872976.png)

![N'-[2-(allyloxy)benzylidene]-2-(4-chlorophenoxy)propanohydrazide](/img/structure/B5872991.png)
![1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzimidazole](/img/structure/B5872998.png)